

GSK-1482160 blood-brain barrier penetration capabilities

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Compound of Interest

Compound Name: GSK-1482160 (isomer)

Cat. No.: B12423405

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An In-depth Technical Guide on the Blood-Brain Barrier Penetration Capabilities of GSK-1482160

Introduction

GSK-1482160 is an orally active, negative allosteric modulator of the P2X7 receptor (P2X7R). [1][2] The P2X7R is an ATP-gated cation channel that plays a crucial role in initiating inflammatory signaling cascades, particularly the release of pro-inflammatory cytokines like interleukin-1 β (IL-1 β). [3][4] Its expression on immune cells within the central nervous system (CNS), such as microglia and astrocytes, has implicated it in the pathology of various neurodegenerative and neuroinflammatory diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. [3][5][6] Consequently, the ability of a P2X7R antagonist to penetrate the blood-brain barrier (BBB) is a critical determinant of its therapeutic potential for CNS disorders. This document provides a comprehensive overview of the BBB penetration capabilities of GSK-1482160, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data on Blood-Brain Barrier Penetration and Pharmacokinetics

GSK-1482160 has been confirmed to be a CNS-penetrant compound. [6][7][8] Its ability to cross the BBB has been primarily evaluated through preclinical and clinical imaging studies using radiolabeled variants, [11C]GSK1482160 and [18F]GSK1482160. [1][5][9]

Preclinical and Clinical CNS Penetration Data

Species/Subject	Model/Condition	Key Findings	Reference
Mice	Lipopolysaccharide (LPS)-induced neuroinflammation	3.6-fold increase in tracer uptake in the brain 72 hours after LPS injection compared to controls.	[9]
Rats	Healthy	Low brain uptake due to poor binding affinity of the compound for the rat P2X7 receptor.	[9]
Rats	Experimental Autoimmune Encephalomyelitis (EAE)	[11C]GSK1482160 uptake in the lumbar spinal cord correlated with P2X7R expression and disease severity.	[9]
Mice	Tauopathy Model (rTg4510)	Increased uptake of [18F]GSK1482160 in the brain compared to wild-type mice.	[5][10]
Non-Human Primates (Macaques)	Healthy	Micro-PET studies confirmed brain penetration with high retention and homogenous distribution.	[9]
Humans	Healthy Volunteers	Low brain uptake, with only about 2% of the injected dose detected in the brain. This led to the conclusion that the tracer was unsuitable for further clinical evaluation.	[9]

General Pharmacokinetic Parameters

Species	Route of Administration	Dose	Tmax	Half-life (T1/2)	Plasma Clearance	Oral Bioavailability (%F)	Reference
Rat	Intravenous (IV)	1 mg/kg	N/A	1.5 h	9 mL/min/kg	N/A	[11]
Rat	Oral (p.o.)	3 mg/kg	1 h	N/A	N/A	65%	[11]
Human	Oral (p.o.)	Up to 1 g (single dose)	< 3.5 h	< 4.5 h	N/A	N/A	[12]

Despite promising preclinical data in some animal models, the development of GSK-1482160 was discontinued.[6] Pharmacokinetic/pharmacodynamic (PK/PD) modeling from a first-in-human study indicated that it was not possible to achieve the necessary target engagement (>90% inhibition of IL-1 β release) while maintaining a sufficient safety margin.[11][12][13]

Experimental Protocols

The assessment of GSK-1482160's BBB penetration has largely relied on Positron Emission Tomography (PET) imaging in conjunction with animal models of neuroinflammation.

Protocol: In Vivo PET Imaging of P2X7R in a Mouse Model of Neuroinflammation

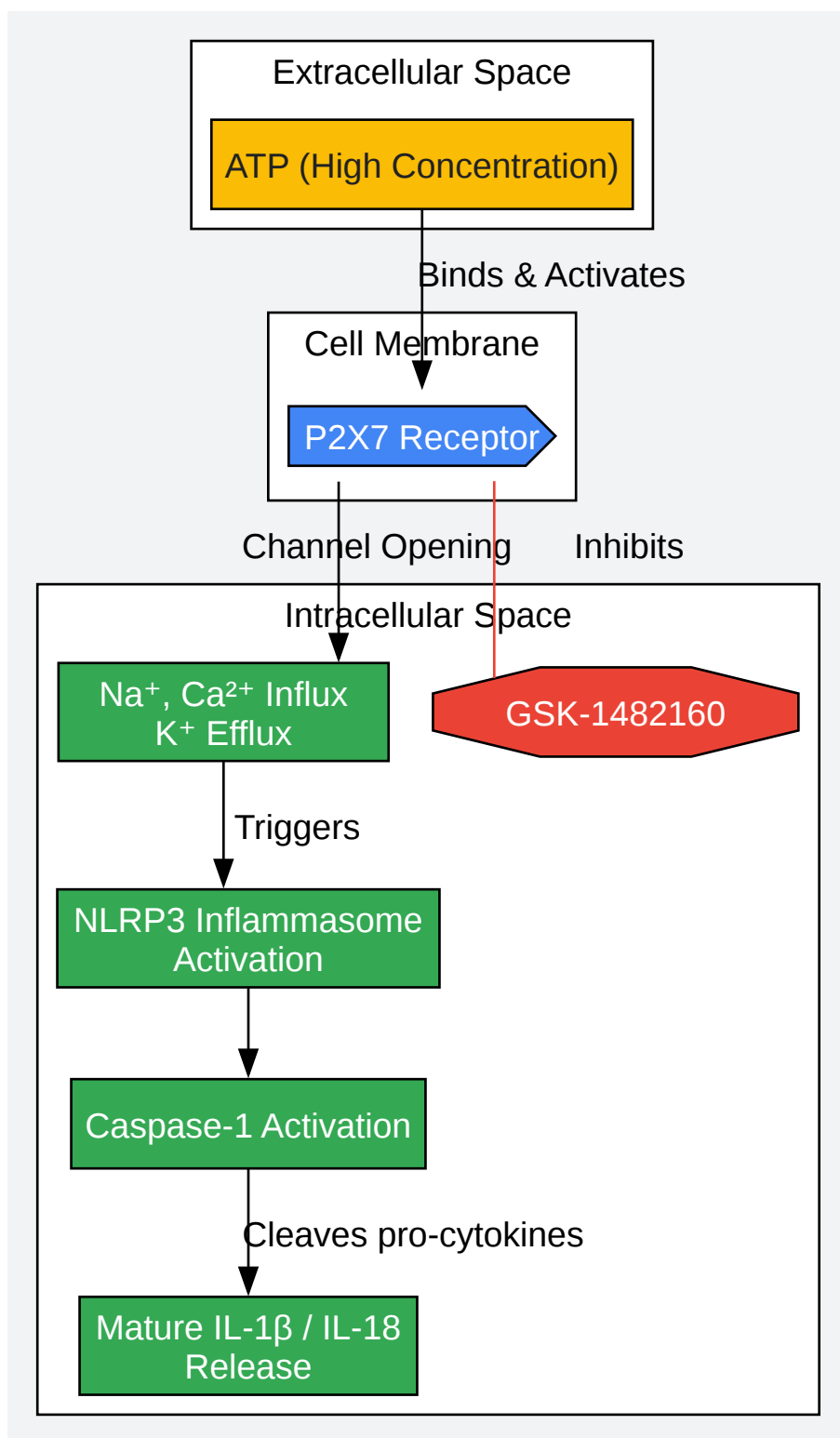
- **Animal Model Induction:** Neuroinflammation is induced in mice, for example, through an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS). Control animals receive a vehicle injection.
- **Radiotracer Synthesis:** GSK-1482160 is radiolabeled with a positron-emitting isotope, typically Carbon-11 ([11C]GSK1482160) or Fluorine-18 ([18F]GSK1482160), with high radiochemical purity and specific activity.[9]

- **Radiotracer Administration:** A defined dose of the radiolabeled GSK-1482160 is administered to both the neuroinflammation model and control mice, usually via intravenous (i.v.) injection.
- **PET Scanning:** At a specified time post-injection, the animals are anesthetized and placed in a microPET scanner. Dynamic or static images of the brain are acquired over a set period to measure the uptake and distribution of the radiotracer.
- **Image Analysis:** The PET images are reconstructed and can be co-registered with anatomical MRI or CT scans for precise localization of the signal. Regions of interest (ROIs) are drawn on the images (e.g., cortex, hippocampus) to quantify tracer uptake.
- **Quantification:** Tracer uptake is often expressed as the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration by the injected dose and the animal's body weight. Comparisons are then made between the neuroinflammation and control groups.[\[5\]](#)[\[10\]](#)
- **Ex Vivo Validation:** Following the imaging session, brain tissue may be collected for techniques like autoradiography or immunofluorescence staining to confirm the correlation between radiotracer uptake and the expression of the P2X7 receptor.[\[5\]](#)[\[10\]](#)

Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling Pathway in Neuroinflammation

The P2X7 receptor is a key component of the inflammasome pathway in microglia. Its activation by high concentrations of extracellular ATP, often released from damaged cells, triggers a cascade of events leading to neuroinflammation.

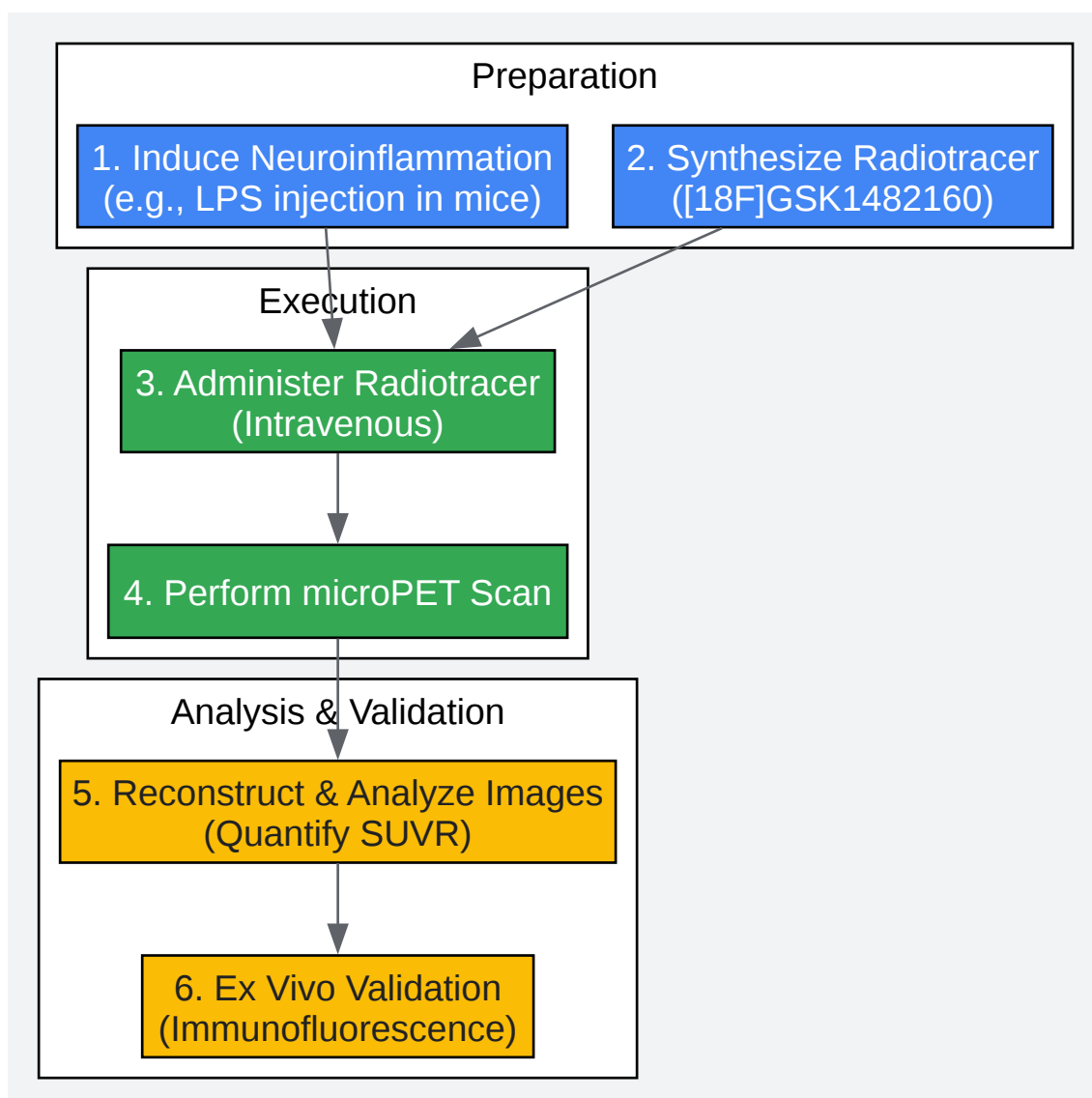


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Caption: P2X7R signaling cascade leading to inflammasome activation and cytokine release.

Experimental Workflow for Preclinical PET Imaging

The process of evaluating a CNS-penetrant compound like GSK-1482160 using PET involves several distinct stages, from model creation to data analysis.



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Caption: Workflow for assessing GSK-1482160 brain uptake using PET in animal models.

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